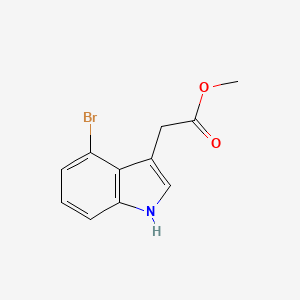

(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

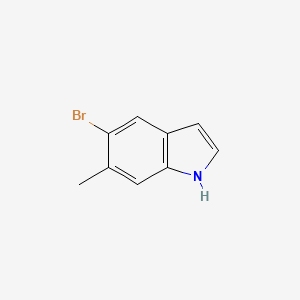

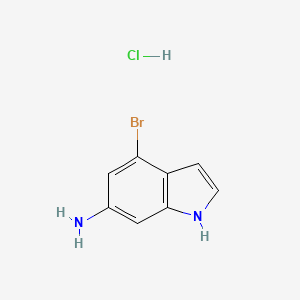

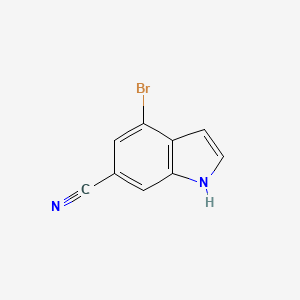

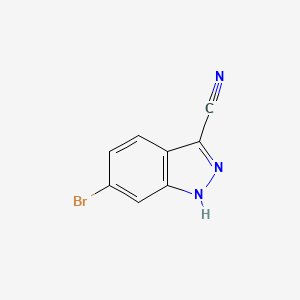

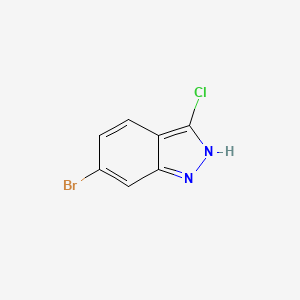

The compound (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester is a brominated derivative of indole, specifically modified at the 4-position with a bromine atom and at the 3-position with an acetic acid methyl ester group. This structure suggests that the compound could be of interest in the field of organic chemistry due to the reactivity of the bromine atom and the potential for further functionalization at the acetic acid moiety.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, they offer insights into similar bromination reactions and esterification processes that could be applied to its synthesis. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester is achieved through a series of steps including bromination, oxidation, and esterification . This suggests that a similar approach could be taken for the synthesis of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester, starting from an indole derivative and introducing the bromine and ester groups through controlled chemical reactions.

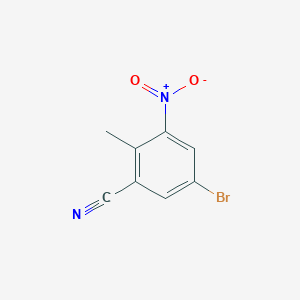

Molecular Structure Analysis

The molecular structure of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester would feature an indole core, which is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The presence of a bromine atom at the 4-position would likely influence the electronic properties of the molecule, potentially activating the indole ring towards nucleophilic substitution reactions. The acetic acid methyl ester group at the 3-position would introduce an ester functional group, which is known for its versatility in chemical synthesis.

Chemical Reactions Analysis

The bromine atom in the compound is a reactive site that could participate in various chemical reactions. For example, the regioselective dibromination of methyl indole-3-carboxylate described in one of the papers indicates that bromine can be introduced in a controlled manner to indole derivatives. This reactivity could be exploited in further functionalization reactions, such as Suzuki coupling or other cross-coupling reactions, to synthesize more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester would be influenced by both the bromine and ester groups. The bromine would increase the molecular weight and could affect the boiling point and density of the compound. The ester group would contribute to the compound's solubility in organic solvents and could also affect its boiling point. The presence of these functional groups would also influence the compound's spectroscopic properties, such as NMR and IR spectra, which are commonly used for identification and characterization .

Scientific Research Applications

Chemical Synthesis and Biological Activity : (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester and related compounds have been synthesized and studied for their biological activities. For example, compounds like 6-bromo-1H-indole-3-carboxylic acid methyl ester have been found to inhibit the growth of Staphylococcus epidermidis, indicating potential antimicrobial properties (Segraves & Crews, 2005).

Investigations in Organic Chemistry : Studies have focused on the reactions of similar indole derivatives with various reagents, exploring the chemical behavior and potential applications of these compounds in organic synthesis. For example, research into the reaction of methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate and its derivatives with N-Bromosuccinimide has been conducted to understand their chemical properties (Irikawa et al., 1989).

Pharmaceutical Research : The synthesis and modification of (4-Bromo-1H-indol-3-yl)-acetic acid methyl ester are of interest in pharmaceutical research for developing new drugs and understanding their mechanism of action. For instance, the compound has been used in the synthesis of bromoindolyl derivatives with specificity toward influenza A and B viruses (Liav et al., 1999).

Analytical Chemistry Applications : The compound and its derivatives are also useful in analytical chemistry, particularly in the quantitative determination of similar compounds in biological samples. An example is the determination of 4-chloroindole-3-acetic acid methyl ester in various plant species (Engvild et al., 1980).

Synthesis of Complex Molecules : Research has been conducted on the use of indole derivatives in the synthesis of complex molecules. This includes the development of novel synthetic methods and the exploration of their potential applications in various fields, such as the design and synthesis of thiazolidin-4-ones based on related compounds (Čačić et al., 2009).

properties

IUPAC Name |

methyl 2-(4-bromo-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-15-10(14)5-7-6-13-9-4-2-3-8(12)11(7)9/h2-4,6,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCLDTMGLWGZIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=C1C(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646839 |

Source

|

| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-1H-indol-3-yl)-acetic acid methyl ester | |

CAS RN |

89245-37-4 |

Source

|

| Record name | Methyl (4-bromo-1H-indol-3-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1292559.png)

![2-Bromo-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1292567.png)

![6-(Tert-butyl)-2-chlorobenzo[d]thiazole](/img/structure/B1292568.png)

![2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol](/img/structure/B1292572.png)